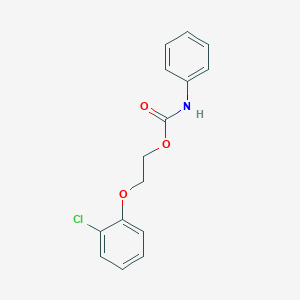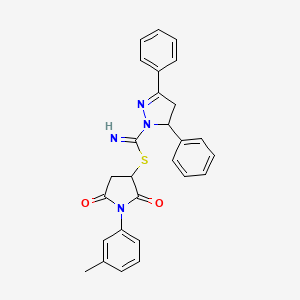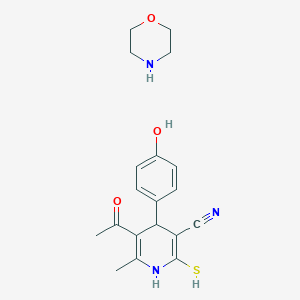
2-(2-chlorophenoxy)ethyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)ethyl phenylcarbamate, also known as Clophen A50, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.79 g/mol.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)ethyl phenylcarbamate involves the inhibition of acetylcholinesterase activity. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the activity of this enzyme, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and ultimately leading to paralysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can result in a range of effects depending on the location and concentration of the compound. In plants, this compound has been shown to inhibit photosynthesis and respiration, leading to growth inhibition and ultimately death. In animals, it can lead to paralysis, respiratory failure, and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenoxy)ethyl phenylcarbamate in lab experiments is its ability to inhibit acetylcholinesterase activity, which can be useful in the study of the nervous system and the development of drugs for the treatment of neurological disorders. However, one limitation of using this compound is its toxicity, which can make it difficult to work with in lab settings. Careful handling and proper safety precautions are necessary to avoid exposure to the compound.
Orientations Futures
There are several future directions for the use of 2-(2-chlorophenoxy)ethyl phenylcarbamate in scientific research. One area of interest is the development of new drugs for the treatment of neurological disorders based on its ability to inhibit acetylcholinesterase activity. Another area of interest is the study of its effects on the environment and the development of more environmentally friendly alternatives. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)ethyl phenylcarbamate involves the reaction of phenyl isocyanate with 2-(2-chlorophenoxy)ethanol in the presence of a base catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The overall yield of the synthesis is around 60-70%.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)ethyl phenylcarbamate has been extensively used in scientific research as a pesticide and herbicide. It is also used as a chemical intermediate in the synthesis of other compounds. In addition, it has been used in the study of the physiology and biochemistry of plants, animals, and microorganisms. It is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. This property has made it useful in the study of the nervous system and the development of drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-8-4-5-9-14(13)19-10-11-20-15(18)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVORXYTTWKIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4920814.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(3-pyridinyloxy)propyl]-3-isoxazolecarboxamide](/img/structure/B4920825.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B4920831.png)

![4,6-bis[(4,6-dimethyl-2-pyrimidinyl)thio]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B4920858.png)
![ethyl 4-{[(4-chloro-2,6-dimethyl-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B4920864.png)
![4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4920869.png)

![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)
![15-methyl-N-(3-pyridinylmethyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)

![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)

